Retinyl retinoate

Description

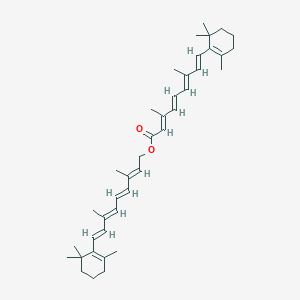

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCTWCFXYGJGKU-CHOOPKNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165764 | |

| Record name | Retinyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15498-86-9 | |

| Record name | Retinyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Retinyl Retinoate from Retinol and Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl retinoate, a hybrid retinoid molecule formed from the esterification of retinol (B82714) and retinoic acid, is emerging as a promising compound in dermatology and cosmetics. It offers the potential for enhanced stability and a more favorable therapeutic window compared to its parent compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both chemical and enzymatic methodologies. It includes structured data on reaction parameters, yields, and analytical characterization, along with detailed experimental protocols. Furthermore, this document illustrates the metabolic activation and subsequent signaling pathway of this compound, providing a complete picture for researchers and professionals in the field.

Introduction

Retinoids, a class of compounds derived from vitamin A, are widely recognized for their crucial roles in various biological processes, including cell growth and differentiation, vision, and immune function.[1] Retinoic acid, the biologically active form, and its precursor, retinol, are extensively used in dermatological applications for treating conditions such as acne and photoaging.[2] However, their use can be limited by instability and skin irritation.[3]

This compound is a novel retinoid that combines retinol and retinoic acid through an ester linkage.[4] This structural modification is designed to improve the compound's stability and reduce its irritation potential, as the active components are gradually released upon metabolic cleavage in the skin.[5] This guide focuses on the core synthesis methodologies for producing this compound, providing detailed protocols and quantitative data to aid in its research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The most direct method for synthesizing this compound is through the condensation reaction of retinol and retinoic acid. This is typically achieved using a coupling agent to facilitate the esterification.

A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6][7]

Materials:

-

Retinol

-

Retinoic Acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Diethyl ether

Procedure:

-

Dissolve retinol (1.00g, 0.0035mol) in anhydrous dichloromethane (50 mL) at 0°C under a nitrogen atmosphere, ensuring protection from light and moisture.[8]

-

To this solution, add retinoic acid (1.26g, 0.0042mol), dicyclohexylcarbodiimide (DCC) (0.87g, 0.0042mol), and a catalytic amount of dimethylaminopyridine (DMAP).[8]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[8]

-

Remove the solvent from the filtrate by distillation under reduced pressure.[8]

-

Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether (19/1, v/v) eluent to yield pale yellow this compound.[8]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Reference |

| Retinol | 286.45 | 0.0035 | 1.00 | - | [8] |

| Retinoic Acid | 300.44 | 0.0042 | 1.26 | - | [8] |

| DCC | 206.33 | 0.0042 | 0.87 | - | [8] |

| This compound | 568.89 | - | 1.58 | 82 | [8] |

Enzymatic Synthesis

Enzymatic synthesis offers a greener and often more selective alternative to chemical methods. Lipases are commonly employed for the esterification of retinoids.[9][10][11] While a specific protocol for the lipase-catalyzed synthesis of this compound is not extensively documented, a general procedure can be inferred from the successful synthesis of other retinyl esters.[12]

This proposed protocol is based on methodologies used for the synthesis of other long-chain retinyl esters.

Materials:

-

Retinol or Retinyl Acetate (B1210297)

-

Retinoic Acid

-

Immobilized Lipase (B570770) (e.g., Novozym® 435)

-

Anhydrous organic solvent (e.g., n-hexane)

-

Molecular sieves (optional, to remove water)

Procedure:

-

Combine retinol (or a short-chain retinyl ester like retinyl acetate) and retinoic acid in a suitable molar ratio (e.g., 1:1.1) in anhydrous n-hexane.[13]

-

Add the immobilized lipase (e.g., 10 g/L).[13]

-

The reaction can be conducted with gentle shaking or stirring at a controlled temperature (e.g., 30-60°C).[9][13] Ultrasound assistance has been shown to enhance reaction rates for similar syntheses.[9]

-

Monitor the reaction progress over time (e.g., 2-6 hours) using HPLC.[9]

-

Upon reaching the desired conversion, filter off the immobilized enzyme for reuse.

-

Remove the solvent under reduced pressure and purify the product using column chromatography.

| Substrates | Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Retinyl acetate and Lauric acid | Novozym® 435 | - | 40-60 | 2-6 | 88.31 (conversion) | [9][10] |

| Retinol and Palmitic acid | Immobilized Lipase | n-hexane | 30 | - | 97.5 (yield) | [13] |

Analytical Characterization

The synthesized this compound must be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound and to monitor the progress of the reaction.

| Parameter | Value | Reference |

| Column | C18 reversed-phase (e.g., 4.6 mm I.D., 15 cm) | [14] |

| Mobile Phase | Isocratic: 85% methanol (B129727) / 15% 0.01 M sodium acetate buffer, pH 5.2 | [14] |

| Flow Rate | 1.5 mL/min | [14] |

| Detection | UV at 325-330 nm | [15] |

| Retention Time | Retinol: ~11 min, Retinoic Acid: ~5.7 min (all-trans) | [14] |

Note: The retention time for this compound will be longer than that of retinol due to its increased hydrophobicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

The following ¹H NMR data has been reported for this compound (300 MHz, CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.10 | dd | 2H | C₁₁H, C₂₀H | [8] |

| 6.32 | d | 2H | C₁₉H, C₁₂H | [8] |

| 6.31 | d | 2H | C₁₀H, C₂₁H | [8] |

| 6.18 | d | 2H | C₂₃H, C₈H | [8] |

| 6.13 | d | 2H | C₇H, C₂₄H | [8] |

| 5.78 | s | 2H | C₁₇H, C₁₄H | [8] |

| 2.40 | s | 6H | C₁₅CH₃, C₁₃CH₃ | [8] |

| 2.04 | m | 4H | C₄H₂, C₂₇H₂ | [8] |

| 2.02 | s | 6H | C₂₂CH₃, C₉CH₃ | [8] |

| 1.72 | s | 6H | C₅CH₃, C₂₆CH₃ | [8] |

| 1.62 | m | 4H | C₃H₂, C₂₈H₂ | [8] |

| 1.47 | m | 4H | C₂H₂, C₂₉H₂ | [8] |

| 1.03 | s | 12H | C₁(CH₃)₂, C₃₀(CH₃)₂ | [8] |

Signaling Pathway and Mechanism of Action

This compound itself is not the biologically active molecule. Upon topical application, it penetrates the skin where it is metabolized into its constituent parts: retinol and retinoic acid.[5] These molecules then exert their effects through established retinoid signaling pathways.

Metabolic Activation and Signaling:

-

Hydrolysis: Skin enzymes, likely esterases, hydrolyze the ester bond of this compound, releasing retinol and retinoic acid.

-

Retinoic Acid Pathway: The released retinoic acid directly enters the nucleus of skin cells.[16] It binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[16][17] This RAR-RXR complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and collagen production.[18]

-

Retinol Pathway: The released retinol can be stored in the skin as retinyl esters or undergo a two-step oxidation process to be converted first to retinaldehyde and then to retinoic acid, providing an additional source of the active molecule.[1]

This dual-release mechanism is thought to contribute to the sustained action and potentially lower irritation profile of this compound compared to the direct application of retinoic acid.

Visualizations

Chemical Synthesis Workflow

References

- 1. Vitamin A - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. escholarship.org [escholarship.org]

- 5. Retinol esterification in bovine retinal pigment epithelium: reversibility of lecithin:retinol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. WO2002057212A1 - Retinol derivatives and process for preparing same - Google Patents [patents.google.com]

- 9. An Efficient Approach for Lipase-Catalyzed Synthesis of Retinyl Laurate Nutraceutical by Combining Ultrasound Assistance and Artificial Neural Network Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Approach for Lipase-Catalyzed Synthesis of Retinyl Laurate Nutraceutical by Combining Ultrasound Assistance and Artificial Neural Network Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving Retinoic Acid Efficacy: Lipase-Catalyzed Synthesis of Derivatives with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. benchchem.com [benchchem.com]

- 16. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Retinyl Retinoate to Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinyl retinoate, a hybrid retinoid molecule, represents a novel approach in topical retinoid therapy. This technical guide provides an in-depth exploration of its conversion to the biologically active retinoic acid. By being enzymatically hydrolyzed in the skin, this compound uniquely yields both retinol (B82714) and retinoic acid, offering a dual pathway for retinoid activity. This guide synthesizes the current understanding of this metabolic process, presenting available quantitative data, detailed experimental protocols for its study, and a visualization of the involved biochemical pathways. The information is intended to support further research and development in the field of dermatology and cosmetic science.

Introduction to this compound

This compound is a synthetic retinoid ester formed by the chemical condensation of retinol and retinoic acid. This molecular design aims to enhance stability and potentially improve the therapeutic index compared to traditional retinoids like retinol or prescription retinoic acid. Upon topical application, its efficacy is contingent on its metabolism within the skin to release its active components.

The Metabolic Conversion Pathway

The core of this compound's mechanism of action lies in its unique metabolic fate within the skin. Unlike other retinyl esters, such as retinyl palmitate, which are solely converted to retinol, this compound undergoes hydrolysis to yield two biologically significant molecules: retinol and retinoic acid.

This initial hydrolysis is catalyzed by retinyl ester hydrolases (REHs), a family of enzymes present in the skin, including various carboxylesterases. The liberation of retinoic acid provides a direct pathway to biological activity, while the released retinol enters the classical retinoid metabolic cascade to be converted to retinoic acid in a two-step enzymatic process.

The retinol molecule is first oxidized to retinaldehyde by retinol dehydrogenases (RDHs). Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). This dual-release mechanism suggests that this compound may offer both immediate and sustained retinoid activity.

Signaling Pathway of Retinoic Acid

The retinoic acid generated from both the direct hydrolysis of this compound and the subsequent conversion of the released retinol exerts its biological effects by activating nuclear receptors. Retinoic acid enters the nucleus and binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the diverse physiological and therapeutic effects of retinoids on the skin, including the stimulation of collagen synthesis, regulation of keratinocyte proliferation and differentiation, and reduction of inflammation.

Quantitative Analysis of Conversion

While the dual hydrolysis pathway of this compound is established, comprehensive quantitative data on its conversion efficiency remains an area of active research. The available literature provides a foundation for comparison with other retinoids. For instance, studies on retinol metabolism in human keratinocytes have quantified the rate of retinoic acid formation.

| Precursor | Cell/Tissue Model | Rate of Retinoic Acid Formation (pmol/h per mg protein) | Reference |

| Retinol | Differentiating Human Keratinocytes | 4.49 ± 0.17 | [1] |

| Retinaldehyde | Differentiating Human Keratinocytes | 51.6 | [1] |

| Retinaldehyde | Non-differentiated Human Keratinocytes | 14.4 | [1] |

Table 1: Rate of Retinoic Acid Formation from Precursors in Human Keratinocytes.[1]

A recent study using a 3-D human skin equivalent model provided quantitative data on the bioconversion of retinol and retinaldehyde to retinoic acid.

| Precursor | Time Point | Amount of Retinoic Acid Formed (µM) | Reference |

| Retinol | 2 hours | 0.68 ± 0.13 | [2] |

| Retinol | 24 hours | 0.60 ± 0.04 | [2] |

| Retinaldehyde | 2 hours | 0.70 ± 0.10 | [2] |

| Retinaldehyde | 24 hours | 0.57 ± 0.06 | [2] |

Table 2: Bioconversion of Retinoids to Retinoic Acid in a 3-D Human Skin Equivalent Model.[2]

It is important to note that direct quantitative comparisons of this compound to these precursors are not yet widely published. The overall conversion of retinyl esters to retinoic acid is generally considered to be a slow and inefficient process.

Experimental Protocols

The study of this compound metabolism necessitates robust experimental designs and analytical methodologies. Below are detailed protocols adapted from established methods for retinoid analysis in skin models.

Ex Vivo Human Skin Explant Model

This model provides a physiologically relevant system for studying the metabolism of topically applied compounds.

Protocol:

-

Tissue Preparation: Obtain fresh human skin from elective surgery with informed consent. Remove subcutaneous fat and prepare full-thickness skin explants using a biopsy punch (e.g., 8-12 mm).

-

Culture Setup: Place explants, dermal side down, on a sterile support (e.g., gelatin sponge or stainless steel grid) in a culture dish or transwell insert at the air-liquid interface. The support should be saturated with culture medium (e.g., DMEM with supplements), ensuring the dermis is in contact with the medium while the epidermis remains exposed to the air.

-

Topical Application: Prepare the this compound formulation and apply a defined amount to the epidermal surface of the skin explant.

-

Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO2 for a specified time course (e.g., 2, 8, 24 hours).

-

Sample Harvesting and Processing:

-

At each time point, harvest the explants.

-

Separate the epidermis from the dermis by heat treatment (e.g., 60°C for 2 minutes) or enzymatic digestion.

-

Homogenize the separated tissues in an appropriate buffer.

-

Proceed with retinoid extraction for subsequent analysis.

-

Cultured Human Keratinocytes Model

Primary human keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are valuable in vitro models for mechanistic studies of retinoid metabolism.

Protocol:

-

Cell Culture: Culture human keratinocytes in a specialized keratinocyte growth medium until they reach the desired confluency. Differentiation can be induced by increasing the calcium concentration in the medium.

-

Treatment: Treat the cells with this compound at various concentrations and for different durations.

-

Cell Lysis and Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer or by sonication.

-

Extract the retinoids from the cell lysate using an organic solvent system (e.g., hexane (B92381)/isopropanol).

-

HPLC-MS/MS for Simultaneous Quantification

A highly sensitive and specific method for the simultaneous analysis of this compound, retinol, and retinoic acid is crucial for metabolic studies.

Sample Preparation:

-

To the homogenized tissue or cell lysate, add an internal standard (e.g., a deuterated retinoid).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or a mixture of hexane, isopropanol, and ethyl acetate).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

HPLC-MS/MS Parameters (Example):

| Parameter | Setting |

| HPLC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example HPLC-MS/MS Parameters for Retinoid Analysis.

Workflow Diagram:

Conclusion and Future Directions

This compound presents a compelling molecule in the field of retinoid research and development due to its unique dual-hydrolysis pathway. The generation of both retinol and retinoic acid from a single precursor holds therapeutic promise. However, a comprehensive understanding of its metabolic kinetics and comparative efficacy is still emerging. Future research should focus on:

-

Quantitative Metabolic Profiling: Conducting head-to-head studies comparing the conversion efficiency of this compound to retinoic acid against other retinoids like retinol and retinyl palmitate in human skin models.

-

Enzyme Kinetics: Elucidating the specific retinyl ester hydrolases responsible for this compound hydrolysis and determining their kinetic parameters (Km and Vmax).

-

Gene Expression Analysis: Investigating the downstream effects on retinoic acid-responsive gene expression to fully characterize its biological activity.

Such studies will be instrumental in optimizing the therapeutic application of this compound and advancing the development of next-generation retinoid-based therapies.

References

The Cellular Fate of Retinyl Retinoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl retinoate, a hybrid retinoid molecule synthesized from retinol (B82714) and retinoic acid, has garnered significant interest in dermatology and cosmetic science for its potential to deliver the benefits of both parent compounds with an improved tolerability profile. Understanding its cellular uptake and subsequent metabolic cascade is paramount for optimizing its formulation and predicting its biological activity. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and metabolism of this compound, detailing experimental methodologies and visualizing key pathways. While specific quantitative data for this compound remains an area of active research, this guide extrapolates from the broader understanding of retinyl ester and retinoid metabolism to provide a robust framework for researchers in the field.

Cellular Uptake of this compound

The cellular uptake of retinoids is a complex process that can involve both passive diffusion and protein-mediated transport. As a lipophilic molecule, this compound is expected to readily partition into the lipid bilayer of the cell membrane. However, the precise mechanisms and kinetics of its entry into target cells like keratinocytes and fibroblasts have not been extensively quantified.

General retinoid uptake mechanisms suggest that once it crosses the cell membrane, this compound would be subject to intracellular binding proteins and enzymatic activity. The initial rate of uptake and potential saturation kinetics are key parameters that require further investigation to fully elucidate its bioavailability.

Intracellular Metabolism of this compound

Upon entering the cell, this compound undergoes enzymatic hydrolysis to yield its constituent molecules: retinol and retinoic acid. This bioconversion is a critical step, as the biological effects of this compound are largely attributed to the activities of its metabolic products.

Enzymatic Hydrolysis

The hydrolysis of the ester bond in this compound is catalyzed by intracellular esterases, such as retinyl ester hydrolases (REHs).[1] These enzymes are responsible for liberating retinol and retinoic acid, making them available for their respective metabolic and signaling pathways.[2] The activity of these hydrolases can vary between different cell types and may be influenced by the local cellular environment. In skin, esterase activity has been shown to hydrolyze retinyl palmitate, a similar retinyl ester, to retinol.[2]

Metabolic Fate of Hydrolysis Products

-

Retinoic Acid: The released retinoic acid can directly enter the nucleus and bind to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs).[3][4] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and other key cellular processes.[5][6]

-

Retinol: The liberated retinol can follow several metabolic routes:

-

Oxidation to Retinoic Acid: Retinol can be sequentially oxidized to retinaldehyde and then to retinoic acid, thus contributing to the intracellular pool of active retinoids.[7] This two-step process is catalyzed by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs), followed by retinaldehyde dehydrogenases (RALDHs).[8]

-

Esterification for Storage: Retinol can be re-esterified by lecithin:retinol acyltransferase (LRAT) to form retinyl esters (e.g., retinyl palmitate), which are stored in intracellular lipid droplets.[9] This storage mechanism serves as a reservoir for retinol, which can be mobilized by REHs when needed.[9]

-

The relative ratio of retinol being oxidized versus esterified is a critical determinant of the overall retinoid activity within the cell.

Signaling Pathways

The primary signaling pathway activated by the metabolism of this compound is the canonical genomic pathway mediated by retinoic acid. However, non-genomic signaling by retinoids is also an emerging area of research.

Genomic Signaling

As described above, the retinoic acid derived from this compound metabolism directly activates RAR/RXR heterodimers in the nucleus, leading to changes in gene expression. This is the classical and best-understood mechanism of retinoid action.[6]

Non-Genomic Signaling

Recent studies have indicated that retinoids can also elicit rapid, non-genomic effects that do not involve direct gene transcription.[10][11][12] These can include the activation of various cellular kinases, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway.[10][13] While not specifically demonstrated for this compound, it is plausible that its metabolic products, particularly retinoic acid, could participate in such rapid signaling events, influencing cellular processes independently of gene regulation.[10][12]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide a template for the types of data that are crucial for a comprehensive understanding of its cellular uptake and metabolism. These tables also include representative data for related retinoids to provide a comparative context.

Table 1: Cellular Uptake Parameters of Retinoids (Hypothetical for this compound)

| Compound | Cell Type | Uptake Rate (pmol/mg protein/hr) | Km (µM) | Vmax (pmol/mg protein/min) |

| This compound | Human Keratinocytes | Data not available | Data not available | Data not available |

| Retinol | Human Keratinocytes | 4.49 ± 0.17 (conversion to RA)[14][15][16][17] | Data not available | Data not available |

| Retinal | Human Keratinocytes | 51.6 (conversion to RA in differentiating cells)[14][15][16][17] | Data not available | Data not available |

| Retinoic Acid | Dermal Fibroblasts | Rapid uptake, not saturated up to 1 µM[18] | Data not available | Data not available |

Table 2: Metabolic Products of Retinoid Metabolism in Skin Cells

| Substrate | Cell Type | Incubation Time | Retinol (%) | Retinoic Acid (%) | Retinyl Esters (%) | Other Metabolites (%) |

| This compound | Human Fibroblasts | 24h | Data not available | Data not available | Data not available | Data not available |

| Retinol | Human Keratinocytes | 48h | - | Low levels (11.47-131.3 ng/mg protein)[19] | 90%[19] | Small amounts of 13-cis-RA[19] |

| Retinaldehyde | Mouse Skin (in vivo) | - | 10-fold increase[20] | Low amounts[20] | 30-fold increase[20] | - |

| Retinyl Palmitate | Human Skin (ex vivo) | - | 44% of absorbed dose[2] | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the cellular uptake and metabolism of this compound.

Protocol 1: Cellular Uptake Assay for this compound

Objective: To quantify the rate of this compound uptake by cultured cells (e.g., human keratinocytes or fibroblasts).

Materials:

-

Cultured human keratinocytes (e.g., HaCaT) or dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

This compound

-

Radiolabeled [³H]-retinyl retinoate (if available) or a suitable fluorescent analog

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and vials (for radiolabeled compound)

-

Fluorometer (for fluorescent analog)

-

HPLC system for quantification of non-labeled compound

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to confluence.

-

Preparation of Treatment Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free culture medium. If using a labeled compound, add it to the medium.

-

Uptake Experiment:

-

Wash the cells twice with warm PBS.

-

Add the treatment medium to each well.

-

Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

-

Termination of Uptake:

-

Aspirate the treatment medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular compound.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in a suitable buffer.

-

For Radiolabeled Compound: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For Fluorescent Analog: Measure fluorescence of the cell lysate using a fluorometer.

-

For Non-labeled Compound: Extract the retinoids from the cell lysate (see Protocol 2) and quantify the amount of intracellular this compound using HPLC (see Protocol 3).

-

-

Data Analysis: Normalize the amount of internalized this compound to the total protein content of the cell lysate. Plot the uptake over time to determine the initial uptake rate. For kinetic analysis, perform the assay with varying concentrations of this compound.

Protocol 2: Extraction of Retinoids from Cultured Cells

Objective: To extract this compound and its metabolites from cell lysates for subsequent analysis.

Materials:

-

Cell lysate from uptake or metabolism experiment

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To the cell lysate, add two volumes of ethanol containing BHT to precipitate proteins.

-

Add four volumes of hexane to extract the lipids, including retinoids.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the upper hexane layer.

-

Repeat the hexane extraction on the lower aqueous phase.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Protocol 3: HPLC Analysis of this compound and its Metabolites

Objective: To separate and quantify this compound, retinol, and retinoic acid in cell extracts.

Materials:

-

HPLC system with a UV or diode-array detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, acetic acid)

-

Standards for this compound, retinol, and retinoic acid

Procedure:

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v)

-

Mobile Phase B: Methanol:Acetonitrile (e.g., 90:10, v/v)

-

Gradient: A linear gradient from 100% A to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 340 nm (for retinoic acid) and 325 nm (for retinol and this compound).

-

-

Analysis:

-

Inject the reconstituted cell extract onto the HPLC column.

-

Run the gradient program and record the chromatogram.

-

-

Quantification:

-

Identify the peaks corresponding to this compound, retinol, and retinoic acid by comparing their retention times with those of the standards.

-

Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.[21][22]

-

Mandatory Visualizations

Diagram 1: Cellular Uptake and Metabolism of this compound

Caption: Cellular uptake and metabolic conversion of this compound.

Diagram 2: Experimental Workflow for Analyzing this compound Metabolism

Caption: Workflow for studying this compound metabolism.

Diagram 3: Retinoic Acid Genomic Signaling Pathway

Caption: Genomic signaling pathway of retinoic acid.

Conclusion

This compound represents a promising retinoid with a unique metabolic profile, offering the potential for dual action through its conversion to both retinol and retinoic acid. While the qualitative aspects of its metabolism are understood within the broader context of retinyl ester biochemistry, there is a clear need for rigorous quantitative studies to determine its cellular uptake kinetics and the precise fate of its metabolic products in relevant cell types. The experimental protocols and frameworks provided in this guide are intended to facilitate such research, ultimately leading to a more complete understanding of this compound's mechanism of action and its optimization for therapeutic and cosmetic applications.

References

- 1. Retinyl-palmitate esterase - Wikipedia [en.wikipedia.org]

- 2. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin A - Wikipedia [en.wikipedia.org]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. [vivo.weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin A and retinoid signaling: genomic and nongenomic effects: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Non-canonical retinoid signaling in neural development, regeneration and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular uptake of retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dermal fibroblasts actively metabolize retinoic acid but not retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

Retinyl Retinoate: A Prodrug Approach to Retinoic Acid Receptor Activation

For Immediate Release

Mechanism of Action: Hydrolysis-Dependent Activation

Retinyl retinoate is a retinyl ester, a class of compounds known to function as storage forms of retinol (B82714).[1] These esters are generally considered biologically inactive until they are enzymatically cleaved.[1] In biological systems, retinyl esters are hydrolyzed by various retinyl ester hydrolases (REHs) to release retinol and the corresponding fatty acid—in this case, retinoic acid.[1][2] The liberated retinol can then be oxidized in a two-step process to form all-trans-retinoic acid (ATRA).[1] It is this resulting ATRA that serves as the high-affinity ligand for retinoic acid receptors, initiating the downstream signaling cascade.

Studies have demonstrated the RAR-mediated activity of this compound. For instance, it has been shown to possess higher inhibitory activity against c-Jun and superior collagen synthesis effects compared to retinol.[3][4] These biological outcomes are consistent with the activation of RAR signaling pathways.

Quantitative Binding Affinity of All-Trans-Retinoic Acid (ATRA) for RARs

The binding of all-trans-retinoic acid to the three RAR isotypes (RARα, RARβ, and RARγ) has been extensively characterized. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, demonstrates high affinity across all subtypes. The data presented below is a summary from various studies.

| Ligand | Receptor Subtype | Dissociation Constant (Kd) [nM] | Reference(s) |

| All-Trans-Retinoic Acid (ATRA) | RARα | 0.2 - 0.4 | [5][6] |

| All-Trans-Retinoic Acid (ATRA) | RARβ | 0.2 - 0.4 | [5][6] |

| All-Trans-Retinoic Acid (ATRA) | RARγ | 0.2 - 0.7 | [5][6] |

| 9-cis-Retinoic Acid | RARα | 0.2 - 0.8 | [5][6] |

| 9-cis-Retinoic Acid | RARβ | 0.2 - 0.8 | [5][6] |

| 9-cis-Retinoic Acid | RARγ | 0.2 - 0.8 | [5][6] |

Experimental Protocols

The determination of binding affinities for retinoids to RARs and the assessment of their transcriptional activity are typically conducted using radioligand binding assays and transactivation assays, respectively.

Radioligand Binding Assay

This method directly measures the interaction between a radiolabeled ligand and a receptor.

Objective: To determine the dissociation constant (Kd) of a ligand for a specific RAR isotype.

Materials:

-

Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD).

-

Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid).

-

Unlabeled competitor ligand (the compound being tested).

-

Incubation buffer (e.g., Tris-HCl buffer with additives like DTT and BSA).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand and the recombinant RAR-LBD are incubated in the presence of increasing concentrations of the unlabeled competitor ligand.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximal binding capacity (Bmax). For competitive binding assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to a Ki (inhibition constant).

Transactivation Assay

This cell-based assay measures the ability of a ligand to activate the transcriptional activity of an RAR.

Objective: To determine the EC50 (the concentration of a ligand that produces 50% of the maximal response) for RAR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1, or HeLa).

-

Expression vector for the full-length RAR isotype (e.g., RARα, RARβ, or RARγ).

-

Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound or ATRA).

-

Luminometer or spectrophotometer for reporter gene quantification.

Procedure:

-

Transfection: Cells are co-transfected with the RAR expression vector and the RARE-reporter plasmid.

-

Treatment: After a period of expression, the cells are treated with various concentrations of the test compound.

-

Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for ligand-induced gene transcription.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The reporter activity is plotted against the ligand concentration, and the data is fitted to a dose-response curve to determine the EC50 value.

Visualizations

RAR Signaling Pathway

The binding of a retinoid agonist, such as ATRA, to the RAR/RXR heterodimer initiates a cascade of events leading to the regulation of gene expression.

Caption: this compound to Gene Transcription Pathway.

Experimental Workflow for Determining RAR Binding Affinity

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

A Technical Guide to the Historical Development of Hybrid Retinoids: The Case of Retinyl Retinoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of retinoids for dermatological applications has been driven by the dual pursuit of enhanced efficacy and improved tolerability. First-generation retinoids, while effective, are often associated with significant skin irritation and instability. This has led to the development of novel derivatives, among which hybrid retinoids represent a significant advancement. Retinyl retinoate, a hybrid molecule synthesized from retinol (B82714) and retinoic acid, has emerged as a promising agent in the management of skin aging. This technical guide provides an in-depth exploration of the historical development, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key quantitative data and detailed experimental methodologies for the scientific community.

Introduction: The Genesis of a Hybrid Retinoid

The therapeutic use of retinoids, derivatives of vitamin A, dates back to ancient Egypt, where liver, a rich source of vitamin A, was used to treat night blindness.[1] The 20th century saw the isolation of vitamin A and the synthesis of its derivatives, leading to the development of topical retinoids for various skin conditions.[2][3] Tretinoin (all-trans retinoic acid) became a gold standard for treating acne and photoaging, but its use was often limited by side effects such as erythema, peeling, and photosensitivity. Retinol, a precursor to retinoic acid, offered a gentler alternative but with reduced potency and stability.[2]

This efficacy-tolerability trade-off spurred the development of new retinoid molecules. The concept of a "hybrid" retinoid emerged from the idea of combining two existing retinoid molecules to create a new chemical entity with potentially superior properties. This compound is a prime example of this approach, created through the esterification of retinol with retinoic acid.[4][5] The rationale behind this molecular design was to create a more stable compound that could deliver the benefits of both parent molecules with reduced irritation.[4][5]

Synthesis of this compound

This compound is synthesized through a condensation reaction between all-trans-retinol and all-trans-retinoic acid.[4] This esterification process creates a molecule that is more stable than its parent compounds, particularly in the presence of light and heat.[4]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the following steps, based on the principles of Steglich esterification[6][7]:

-

Reactant Preparation: All-trans-retinoic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Activation of Carboxylic Acid: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is added to the solution of retinoic acid. This reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Catalysis: A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the reaction mixture. DMAP acts as an acyl transfer catalyst, further enhancing the reactivity of the intermediate.

-

Addition of Alcohol: A solution of all-trans-retinol in the same anhydrous solvent is then added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a specified period, typically several hours, to allow the esterification to proceed to completion.

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct, which is insoluble in the solvent.

-

The filtrate is washed sequentially with a dilute acid (e.g., 5% HCl) to remove any unreacted DMAP, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted retinoic acid, and finally with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

-

Mechanism of Action: A Dual-Delivery System

Upon topical application, this compound is enzymatically cleaved in the skin into its constituent parts: retinoic acid and retinol.[8] This unique breakdown process provides a dual mechanism of action:

-

Immediate Activity: The released retinoic acid is the biologically active form of vitamin A and can directly bind to and activate retinoic acid receptors (RARs) within the keratinocytes.[8][9]

-

Sustained Activity: The released retinol acts as a reservoir, undergoing a two-step conversion process to retinaldehyde and then to retinoic acid, providing a more gradual and sustained effect.[8][9]

This dual-delivery system is thought to contribute to the enhanced efficacy and improved tolerability of this compound compared to its parent molecules.

Signaling Pathway

The cellular effects of retinoids are mediated through nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11] Retinoic acid, released from the hydrolysis of this compound, enters the nucleus and binds to RARs. This ligand-receptor complex then heterodimerizes with RXRs and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10][11] This binding initiates a cascade of transcriptional events that regulate cellular processes such as proliferation, differentiation, and extracellular matrix protein synthesis.

Figure 1. Signaling pathway of this compound in skin cells.

In Vitro Biological Activity

Key in vitro studies have been instrumental in elucidating the biological activity of this compound and comparing it to other retinoids. These studies have primarily focused on its ability to activate RARs and stimulate collagen synthesis in human dermal fibroblasts.

Retinoic Acid Receptor (RAR) Activation

The activation of RARs is a critical step in the mechanism of action of retinoids. This is often assessed using a luciferase reporter gene assay.

-

Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in a suitable medium. The cells are then transiently co-transfected with a luciferase reporter plasmid containing RAREs upstream of the luciferase gene and an expression vector for the specific RAR isotype being studied (e.g., RARα, RARβ, or RARγ). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency.

-

Treatment: After a post-transfection period, the cells are treated with various concentrations of this compound, retinoic acid (positive control), retinol (comparative control), or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each treatment condition.

Figure 2. Experimental workflow for the RAR transactivation assay.

Collagen Synthesis

The anti-wrinkle effects of retinoids are largely attributed to their ability to stimulate the production of collagen in the dermis. The amount of newly synthesized collagen can be quantified by measuring the levels of pro-collagen type I C-peptide (PICP) released by dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable growth medium.

-

Treatment: The cells are treated with various concentrations of retinyl retinoote, retinoic acid, retinol, or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 48-72 hours) to allow for collagen synthesis and secretion of PICP into the culture medium.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of PICP in the supernatant is determined using a commercially available sandwich ELISA kit according to the manufacturer's instructions. This typically involves:

-

Adding the samples and standards to a microplate pre-coated with a capture antibody specific for PICP.

-

Incubating to allow the PICP to bind to the antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubating to form an antibody-antigen-antibody sandwich.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme into a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: The concentration of PICP in the samples is calculated from a standard curve generated using known concentrations of PICP.

| In Vitro Biological Activity of Retinoids[4] | | :--- | :--- | | Parameter | Result | | RARα Activity (Fold Induction) | | | Retinoic Acid (10⁻⁶ M) | ~12.5 | | this compound (10⁻⁶ M) | ~8.0 | | Retinol (10⁻⁶ M) | ~3.5 | | Collagen Synthesis (% of Control) | | | Retinoic Acid (10⁻⁶ M) | ~180% | | this compound (10⁻⁶ M) | ~160% | | Retinol (10⁻⁶ M) | ~120% |

Clinical Efficacy in the Treatment of Photoaged Skin

Several randomized, controlled clinical trials have been conducted to evaluate the efficacy and safety of topical this compound in improving the signs of photoaging, particularly periorbital wrinkles.

Clinical Trial Design and Methodologies

A representative clinical study design is a double-blind, randomized, controlled trial.

-

Subjects: A cohort of female volunteers (typically over 30 years old) with visible periorbital wrinkles is recruited.

-

Randomization and Blinding: Subjects are randomly assigned to apply a cream containing this compound (e.g., 0.06%) to one side of their face and a control cream (either a placebo or a cream containing another retinoid like retinol, e.g., 0.075%) to the other side, twice daily. Both the subjects and the investigators are blinded to the treatment allocation.

-

Duration: The study is conducted over a period of several weeks (e.g., 12 weeks).

-

Efficacy Assessments: Assessments are performed at baseline and at regular intervals (e.g., every 4 weeks).

-

Global Photodamage Score: A dermatologist assesses the overall severity of photodamage based on a standardized scale.

-

Standardized Photography: High-resolution photographs of the periorbital area are taken under standardized lighting conditions.

-

Skin Replica Analysis and Visiometer: Silicone replicas of the skin surface are taken. These replicas are then analyzed using a Visiometer (e.g., Skin-Visiometer® SV 600) to quantify various wrinkle parameters.

-

Dermascan C: A high-frequency ultrasound device (e.g., Dermascan C) is used to measure changes in dermal density and thickness, which can be indicative of increased collagen content.

-

The Visiometer software calculates several parameters to characterize skin topography, including:

-

R1 (Skin Roughness): The maximum roughness height.

-

R2 (Maximum Roughness): The average of the five highest peaks and five lowest valleys.

-

R3 (Average Roughness): The arithmetic average of all roughness values.

-

R4 (Smoothness Depth): The average depth of the wrinkles.

-

R5 (Arithmetic Average Roughness): A measure of the overall texture.

Clinical Trial Results

Clinical studies have consistently demonstrated that this compound is effective in improving the appearance of wrinkles and other signs of photoaging.

| Clinical Efficacy of this compound vs. Retinol for Periorbital Wrinkles (12 Weeks)[12] | | :--- | :--- | :--- | | Parameter | 0.06% this compound | 0.075% Retinol | | Visual Wrinkle Improvement Rate | 22% higher than retinol | - | | Maximum Roughness (R2) Improvement Rate | 22% higher than retinol | - | | Dermal Distance (Dermascan C) | Statistically significant increase at 8 weeks (P<0.05) | Not reported | | Dermal Intensity (Dermascan C) | Statistically significant increase at 4 weeks (P<0.05) | Not reported |

| Clinical Efficacy of this compound vs. Placebo for Periorbital Wrinkles (12 Weeks) | | :--- | :--- | :--- | | Parameter | 0.06% this compound | Placebo | | Global Photodamage Score | Statistically significant improvement (P<0.05) | No significant change | | Average Roughness (Visiometer) | Statistically significant improvement (P<0.05) | No significant change |

Conclusion

This compound represents a significant milestone in the historical development of retinoids for dermatological use. By creating a hybrid molecule, researchers have successfully addressed some of the key limitations of earlier-generation retinoids. Its unique dual-delivery mechanism, leading to both immediate and sustained release of active retinoic acid, provides a favorable balance of efficacy and tolerability. In vitro studies have confirmed its biological activity in terms of RAR activation and collagen synthesis, and clinical trials have provided robust evidence for its effectiveness in improving the signs of photoaged skin. As research in this area continues, this compound serves as a compelling example of how innovative molecular design can lead to the development of superior therapeutic agents for a wide range of skin conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dermal thickness and echogenicity using DermaScan C high frequency ultrasound: Methodology and reliability testing in people with and without primary lymphoedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. takarabio.com [takarabio.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]

- 12. econtent.hogrefe.com [econtent.hogrefe.com]

Retinyl Retinoate: A Deep Dive into its Modulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl retinoate, a hybrid retinoid molecule formed from the esterification of retinol (B82714) and retinoic acid, represents a significant advancement in the field of dermatology and skincare. Its unique chemical structure is designed to deliver the potent effects of retinoic acid with a more favorable tolerability profile. This technical guide delves into the core mechanisms by which this compound modulates gene expression, a key process underpinning its clinical efficacy in anti-aging, acne treatment, and overall skin health. We will explore the relevant signaling pathways, present available quantitative data on gene expression changes, and provide detailed experimental protocols for researchers investigating its activity.

Introduction: The Retinoid Family and the Advent of this compound

Vitamin A and its derivatives, collectively known as retinoids, are potent regulators of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Their biological effects are primarily mediated by the regulation of gene expression.[2][3] First-generation retinoids, such as tretinoin (B1684217) (all-trans retinoic acid), are highly effective but can be associated with significant skin irritation.[4][5] This has driven the development of newer generation retinoids, including this compound, which aim to optimize the therapeutic window by maximizing efficacy while minimizing side effects.

This compound is unique in that it needs to be converted into both retinoic acid and retinol to become active in the skin.[6] This dual-conversion pathway is thought to contribute to its gradual release of active molecules, potentially explaining its improved tolerability.

The Core Mechanism: Signaling Pathways of Retinoid Action

The modulation of gene expression by retinoids is a complex process orchestrated by nuclear receptors and a cascade of molecular interactions.

The Canonical Retinoid Signaling Pathway

The primary mechanism of action for retinoids involves their interaction with nuclear receptors. After cellular uptake, this compound is metabolized to retinoic acid.[6] Retinoic acid then enters the nucleus and binds to two types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2] These receptors exist as three subtypes each: α, β, and γ.[7]

In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, where they are complexed with corepressor proteins that inhibit gene transcription.[1] The binding of retinoic acid induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This coactivator complex then initiates the transcription of target genes.[1]

Crosstalk with the TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of extracellular matrix (ECM) homeostasis, playing a key role in collagen synthesis.[8] Retinoids can interact with this pathway at multiple levels. All-trans retinoic acid (ATRA) has been shown to increase the transcription of TGF-β and induce the expression of SMADs, the key intracellular mediators of TGF-β signaling.[8] This interaction is crucial for the anti-aging effects of retinoids, as it leads to increased collagen production. The TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[9] The activated type I receptor phosphorylates receptor-activated SMADs (R-SMADs), which then form a complex with a common mediator SMAD (Co-SMAD), SMAD4.[9] This complex translocates to the nucleus to regulate the transcription of target genes, including those encoding collagen.[9]

Quantitative Data on Gene Expression Modulation

Direct quantitative data on the modulation of gene expression by this compound is limited in publicly available literature. However, data from studies on its metabolic precursors, retinol and retinoic acid, provide valuable insights into its expected biological activity.

Upregulation of Extracellular Matrix Genes

Retinoids are well-documented for their ability to stimulate the production of extracellular matrix components, which contributes to their anti-aging effects.

| Gene | Retinoid | Cell/Tissue Type | Fold/Percentage Change | Reference |

| COL1A1 | Retinol (0.4%) | Photoaged human forearm skin | ~2.3-fold increase in mRNA | [10] |

| COL1A1 | Retinoic Acid | Human skin fibroblasts | Upregulated | [11] |

| COL3A1 | Retinoic Acid | Human skin fibroblasts | Upregulated | [11] |

| Procollagen I | Retinoic Acid | Photoaged mouse skin | Significant increase in protein | [12] |

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are enzymes responsible for the degradation of the extracellular matrix. Their inhibition is a key mechanism in preventing and repairing signs of aging.

| Gene/Protein | Retinoid | Cell/Tissue Type | Fold/Percentage Change | Reference |

| MMP-1 (Collagenase) | Retinoic Acid | Synovial fibroblasts | Decreased expression | [13] |

| MMP-3 | Retinoic Acid | Photoaged mouse skin | Significant decrease in protein | [12] |

| MMP-13 | Retinoic Acid | Photoaged mouse skin | Significant decrease in protein | [12] |

| MMP-9 | Retinoic Acid / Retinol | Murine macrophages | Enhanced production | [10] |

Modulation of Inflammatory Genes

Retinoids also possess anti-inflammatory properties, which are beneficial in conditions like acne.

| Gene/Protein | Retinoid | Cell/Tissue Type | Effect | Reference |

| IL-1β, TNF-α | Retinoic Acid | HaCaT cells | Decreased gene expression | |

| iNOS | Retinoic Acid | L929 cells | Inhibition of gene expression | |

| CCL6, CCL9 | 9-cis-retinoic acid | Murine macrophages | Upregulation of gene expression | [1] |

Experimental Protocols

To aid researchers in the investigation of this compound's effects on gene expression, we provide detailed methodologies for key experiments.

Experimental Workflow Overview

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of target genes in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture human dermal fibroblasts or keratinocytes in appropriate media. Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 24, 48, 72 hours).

-

RNA Isolation: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

-

qPCR: Perform qPCR using a real-time PCR system (e.g., Applied Biosystems StepOnePlus).

-

Reaction Mixture (per 20 µL reaction):

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

Cycling Conditions:

-

Initial Denaturation: 95°C for 10 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt Curve Analysis

-

-

-

Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, HPRT). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[2]

Western Blot for Protein Expression Analysis

Objective: To determine the protein levels of target genes (e.g., collagen, MMPs) following this compound treatment.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Collagen I, anti-MMP-1) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of RAR/RXR in response to this compound treatment.

Protocol:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RAR or RXR overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the cross-links by heating the samples.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the transcription factor.

Conclusion

This compound exerts its profound effects on skin physiology primarily through the modulation of gene expression. By activating the canonical retinoid signaling pathway and interacting with other key pathways like TGF-β/SMAD, it orchestrates a complex transcriptional response that leads to increased collagen synthesis, reduced matrix degradation, and attenuated inflammation. While direct quantitative gene expression data for this compound is still emerging, the extensive research on its precursors, retinol and retinoic acid, provides a strong foundation for understanding its molecular mechanisms. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the specific gene regulatory networks controlled by this promising retinoid. Future research focusing on comprehensive gene expression profiling and ChIP-seq analysis following this compound treatment will be invaluable in fully characterizing its molecular signature and further optimizing its therapeutic applications.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medik8.com [medik8.com]

- 6. Gene expression profiling elucidates a specific role for RARgamma in the retinoic acid-induced differentiation of F9 teratocarcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid-induced inhibition of type I collagen gene expression by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Inhibition of rabbit collagenase (matrix metalloproteinase-1; MMP-1) transcription by retinoid receptors: evidence for binding of RARs/RXRs to the -77 AP-1 site through interactions with c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Early-Stage Research on the Biological Activity of Retinyl Retinoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl retinoate, a hybrid retinoid formed by the esterification of retinol (B82714) and retinoic acid, has emerged as a promising compound in the field of dermatology and skin aging. This technical guide provides an in-depth overview of the early-stage research on the biological activity of this compound. It consolidates available quantitative data on its effects on key dermal components, details the experimental protocols used to elicit these findings, and visualizes the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel dermatological and cosmetic applications.

Introduction

Retinoids, derivatives of vitamin A, are well-established as gold-standard ingredients in the management of skin aging and various dermatological conditions. This compound distinguishes itself from other retinoids through its unique molecular structure, which is hypothesized to offer enhanced stability and a favorable therapeutic window. Upon topical application, it is enzymatically converted to both retinol and retinoic acid, the biologically active form, allowing for a potentially sustained and less irritating effect. This guide focuses on the foundational in vitro and in vivo studies that elucidate the biological mechanisms of this compound, with a particular emphasis on its role in extracellular matrix synthesis and cellular signaling.

Biological Activities and Quantitative Data

Early-stage research has primarily focused on the effects of this compound on two critical components of the dermal extracellular matrix: collagen and hyaluronic acid. Furthermore, its influence on cellular signaling pathways, particularly those involving retinoic acid receptors (RARs) and the transcription factor activator protein-1 (AP-1), has been investigated.

Collagen Synthesis

This compound has been demonstrated to stimulate the synthesis of collagen, the primary structural protein in the skin, which is crucial for its firmness and elasticity. In vitro studies have shown that this compound exhibits superior effects on collagen synthesis compared to retinol.[1]

| Cell Type | Compound | Concentration | Effect on Collagen Synthesis | Reference |

| Human Dermal Fibroblasts | This compound | Not specified | Superior to retinol | [1] |

| Human Dermal Fibroblasts | Retinoid Mixture | 0.625 mg/mL | 230% increase | [2] |

| Human Dermal Fibroblasts | Retinoid Mixture | 1.25 mg/mL | 386% increase | [2] |

Note: The study by Nobile et al. (2021) used a mixture of retinoids, and the specific contribution of this compound to the observed effect is not delineated.

Hyaluronic Acid Production and HAS2 Expression

Hyaluronic acid (HA) is a glycosaminoglycan that plays a vital role in skin hydration and volume. Research indicates that this compound upregulates the expression of Hyaluronan Synthase 2 (HAS2), a key enzyme responsible for HA synthesis in the skin.[3] This leads to an overall increase in HA production.

| Cell/Tissue Type | Compound | Effect on HAS2 mRNA | Effect on Hyaluronic Acid | Reference |

| Primary Human Keratinocytes | This compound | Upregulation | Increased production | [3] |

| Hairless Mouse Epidermal Skin | This compound | Upregulation | Increased staining intensity | [3] |

Cellular Signaling and Other Biological Activities

This compound exerts its effects by modulating key cellular signaling pathways. It has been shown to have a higher inhibitory activity against c-Jun, a component of the AP-1 transcription factor, compared to retinol.[1] AP-1 is known to upregulate matrix metalloproteinases (MMPs) that degrade collagen. By inhibiting c-Jun, this compound may indirectly prevent collagen degradation.